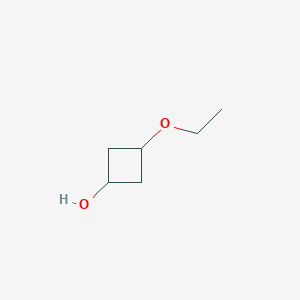
3-Ethoxycyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxycyclobutan-1-ol is an organic compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 116.16 . It is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Photochemical Reactivity
The photochemical reactivity of 3-ethoxycyclobutan-1-ol derivatives has been explored in various studies. For instance, the photochemical reactivity of 3-ethoxycarbonylfurocoumarin, a derivative of this compound, demonstrates the formation of cyclobutane with alkenes upon irradiation, revealing interesting site-selectivity differences in solution versus DNA (Ratiner & Otsuki, 1989).
Polymerization and Copolymerization
This compound derivatives have shown potential in polymer chemistry. Spontaneous copolymerizations of derivatives like 1,1,2,2-tetracyano-3-ethoxycyclobutane with oxiranes have been reported, indicating the ability of these compounds to form high molecular weight copolymers under ambient conditions (Yokozawa et al., 1996).
Organic Synthesis
The compound has been utilized in organic synthesis, particularly in cycloaddition reactions. For example, 3-Ethoxycyclobutanones reacted with silyl enol ethers to give formal [4+2] cycloadducts, useful in the preparation of highly oxygenated cyclohexanone derivatives (Matsuo et al., 2009).
Lewis Acid-Catalyzed Reactions
In Lewis acid-catalyzed reactions, arylmethylenecyclopropanes interact with derivatives of this compound to produce functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, suggesting a wide range of synthetic applications (Yao & Shi, 2007).
Antimicrobial Activity
Cobalt(II), copper(II), nickel(II), and zinc(II) complexes of novel Schiff base ligands containing cyclobutane rings demonstrated antimicrobial activities against various microorganisms, indicating the biological activity potential of these compounds (Cukurovalı et al., 2002).
Synthesis of Biological Precursors
The compound has also been used in the synthesis of biological precursors. For example, a novel biosynthesis route of (R)-ethyl-3-hydroxyglutarate, a precursor for the synthesis of the chiral side chain of rosuvastatin, was created using a derivative of this compound (Dong et al., 2010).
Safety and Hazards
The safety information for 3-Ethoxycyclobutan-1-ol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-ethoxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDATNTJZMTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


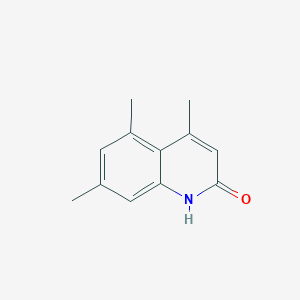
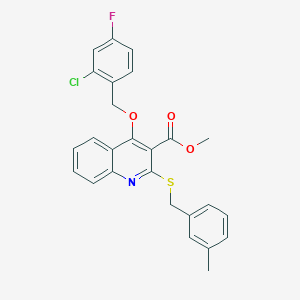

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2968961.png)
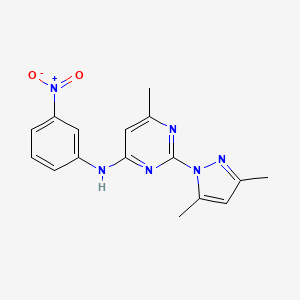
![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2968964.png)
![Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one](/img/structure/B2968965.png)
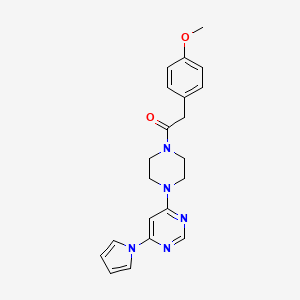
![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)
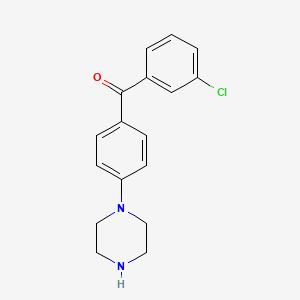

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2968972.png)
